molecular formula C4H3Cl5O2 B11946869 3,3,4,4,4-pentachlorobutanoic Acid CAS No. 90996-11-5

3,3,4,4,4-pentachlorobutanoic Acid

Cat. No.: B11946869
CAS No.: 90996-11-5
M. Wt: 260.3 g/mol
InChI Key: DDHJPUOZKZMAMP-UHFFFAOYSA-N
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Description

3,3,4,4,4-pentachlorobutanoic acid is an organic compound with the molecular formula C4H3Cl5O2 and a molecular weight of 260.332 g/mol . This compound is characterized by the presence of five chlorine atoms attached to a butanoic acid backbone, making it a highly chlorinated derivative of butanoic acid. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-pentachlorobutanoic acid typically involves the chlorination of butanoic acid derivatives. One common method is the reaction of butanoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the butanoic acid molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically conducted in a continuous flow system to optimize production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-pentachlorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,4,4-pentachlorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorinated functional groups.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3,4,4,4-pentachlorobutanoic acid involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of multiple chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4-tetrachlorobutanoic acid: Similar structure but with one less chlorine atom.

    3,3,4,4,4-pentachlorobut-2-enoic acid: Contains a double bond in the butanoic acid backbone.

    3,3,4,4,4-pentachlorobutanoic acid chloride: The acid chloride derivative of the compound.

Uniqueness

This compound is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where highly chlorinated derivatives are required .

Biological Activity

3,3,4,4,4-Pentachlorobutanoic acid (PCBBA) is a chlorinated organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by five chlorine atoms attached to a butanoic acid framework, significantly influencing its chemical behavior and biological interactions. The focus of this article is to explore the biological activity of PCBBA, including its antimicrobial properties, mechanisms of action, and implications for environmental and health sciences.

Chemical Structure and Properties

PCBBA has the following chemical structure:

C4H3Cl5O2\text{C}_4\text{H}_3\text{Cl}_5\text{O}_2

This structure contributes to its lipophilicity and reactivity, which are critical for its biological activity. The presence of multiple chlorine atoms enhances its stability and resistance to biodegradation.

Antimicrobial Properties

Research indicates that PCBBA exhibits significant antimicrobial activity against various bacterial and fungal strains. A study utilizing the disk diffusion method demonstrated that PCBBA showed high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

MicroorganismActivity Level
Staphylococcus aureusHigh
Bacillus subtilisHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Fungal Strains (e.g., Candida)Moderate

The mechanism by which PCBBA exerts its antimicrobial effects involves disruption of microbial cell membranes and interference with metabolic processes. Studies suggest that PCBBA can inhibit key enzymes involved in cell wall synthesis and disrupt the electron transport chain, leading to cell death .

Environmental Impact

PCBBA's persistence in the environment raises concerns regarding its ecological impact. Due to its chlorinated structure, it is resistant to microbial degradation, leading to bioaccumulation in aquatic systems. Research has shown that PCBBA can affect non-target organisms, including aquatic flora and fauna, potentially disrupting ecosystems .

Case Study 1: Antimicrobial Effectiveness

In a controlled laboratory setting, PCBBA was tested against various pathogens. The results indicated that at concentrations of 100 µg/mL, PCBBA inhibited the growth of Staphylococcus aureus by 90% within 24 hours. This highlights its potential as a biocide in clinical settings .

Case Study 2: Ecotoxicological Assessment

A study conducted on PCBBA's effects on aquatic life revealed that exposure to sub-lethal concentrations led to behavioral changes in fish species such as Danio rerio. These changes included altered feeding patterns and increased stress responses, indicating potential risks associated with environmental contamination .

Properties

CAS No.

90996-11-5

Molecular Formula

C4H3Cl5O2

Molecular Weight

260.3 g/mol

IUPAC Name

3,3,4,4,4-pentachlorobutanoic acid

InChI

InChI=1S/C4H3Cl5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11)

InChI Key

DDHJPUOZKZMAMP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(C(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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